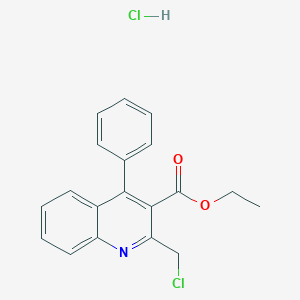

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride

Vue d'ensemble

Description

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloromethyl group at the 2-position, a phenyl group at the 4-position, and an ethyl ester group at the 3-position of the quinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride typically involves a multi-step process. One common method starts with the condensation of 2-chloromethylquinoline with benzaldehyde in the presence of a base to form 2-(chloromethyl)-4-phenylquinoline. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinoline derivatives.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines, typically under mild conditions.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, quinoline N-oxides, dihydroquinolines, and carboxylic acids.

Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride has been achieved through several methodologies, notably the Friedländer reaction, which is a well-established method for creating quinoline derivatives. Recent advancements in synthetic techniques include:

- Microwave Irradiation : This method enhances reaction rates and yields by applying microwave energy to facilitate the Friedländer reaction under mild conditions .

- Ultrasound-Assisted Synthesis : Utilizing ultrasound waves has shown to improve the efficiency of the reaction and reduce synthesis time significantly .

- Catalytic Methods : The use of catalysts such as CAN (Cerium Ammonium Nitrate) has been reported to optimize yields during the synthesis process .

Biological Activities

This compound exhibits a range of biological activities, making it a valuable compound in pharmacological research:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound possess significant antibacterial properties against various pathogens, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties

Research indicates that this compound derivatives exhibit cytotoxic effects against several cancer cell lines:

| Compound Derivative | Cancer Cell Line | IC50 Value (μM) |

|---|---|---|

| Compound A | A549 (Lung) | 5.6 |

| Compound B | Huh7 (Liver) | 7.46 |

| Compound C | HeLa (Cervical) | 16.54 |

These compounds demonstrate potential as anticancer agents with mechanisms involving apoptosis induction and cell cycle arrest .

Synthesis and Evaluation of Antimicrobial Activity

In a study by Rbaa et al., various derivatives were synthesized from this compound and tested for antimicrobial efficacy. The results indicated that certain derivatives exhibited enhanced activity against both Gram-positive and Gram-negative strains compared to traditional antibiotics .

Anticancer Activity Assessment

A comprehensive evaluation was conducted on the anticancer properties of synthesized derivatives against multiple cancer cell lines. Notably, one derivative showed potent activity against A549 cells with an IC50 value significantly lower than that of doxorubicin, a standard chemotherapeutic agent .

Mécanisme D'action

The mechanism of action of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The phenyl and quinoline moieties contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride

- Ethyl 2-(bromomethyl)-4-phenylquinoline-3-carboxylate hydrochloride

- Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate

Uniqueness

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloromethyl group at the 2-position and the phenyl group at the 4-position enhances its reactivity and potential for forming diverse derivatives. Additionally, the hydrochloride salt form improves its solubility and stability, making it more versatile for various applications.

Activité Biologique

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 362.2 g/mol. Its structure consists of a quinoline core, which is known for its diverse biological activities due to its ability to interact with various biological targets. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.

1. Antimicrobial Activity

Research indicates that derivatives of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate demonstrate notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various pathogens, including bacteria and fungi. Studies suggest that these compounds can inhibit the growth of certain microorganisms through mechanisms that may involve disruption of cellular processes or interference with metabolic pathways .

2. Anticancer Properties

Quinoline derivatives, including ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate, have been investigated for their anticancer potential. They exhibit antiproliferative activity against tumor cell lines, including those associated with leukemia and breast cancer. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth .

3. Antidiabetic Effects

Emerging studies suggest that this compound may play a role in modulating insulin resistance and hyperglycemia. It has been shown to interact with protein targets involved in glucose metabolism, potentially influencing insulin signaling pathways. This indicates its potential application in treating metabolic disorders such as diabetes.

The biological activity of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate can be attributed to several mechanisms:

- Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the formation of various derivatives that may exhibit enhanced biological activity.

- Enzyme Inhibition : Quinoline derivatives are known to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like diabetes and cancer .

- Antioxidant Properties : Some studies have indicated that these compounds possess antioxidant capabilities, which may help mitigate oxidative stress in biological systems.

Research Findings

A summary of key research findings on the biological activity of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate is presented below:

Case Studies

Several case studies highlight the therapeutic potential of quinoline derivatives:

- Antimalarial Activity : A study on related quinoline compounds demonstrated their effectiveness against Plasmodium falciparum, suggesting that structural modifications can enhance potency and selectivity against malaria parasites .

- Anticancer Research : Investigations into quinoline derivatives revealed significant activity against various cancer cell lines, leading to ongoing research into their mechanisms and potential as chemotherapeutic agents .

- Metabolic Disorders : Research focusing on the modulation of insulin resistance indicates promising results for quinoline derivatives in managing diabetes-related conditions.

Propriétés

IUPAC Name |

ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2.ClH/c1-2-23-19(22)18-16(12-20)21-15-11-7-6-10-14(15)17(18)13-8-4-3-5-9-13;/h3-11H,2,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQMWRZOUKPJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596160 | |

| Record name | Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126334-84-7 | |

| Record name | Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.